Product packaging for cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-)(Cat. No.:)

cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-)

Cat. No.: B10847916
M. Wt: 583.8 g/mol
InChI Key: MAESVPGWPSVAHM-ZDXQCDESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-) is a synthetic cyclodipeptide (CDP) with the molecular formula C29H37N5O4S2 and is supplied for research applications . This compound belongs to the diverse family of 2,5-diketopiperazines (DKPs), which are characterized by a stable, six-membered ring structure formed from two amino acids . The structural core of this peptide features a non-proteinogenic amino acid, Aib (aminoisobutyric acid), which induces conformational constraints, and a disulfide-containing side chain from the Am7(S2Py) moiety, which may facilitate interactions with biological targets. Cyclodipeptides like this one are of significant scientific interest due to their high metabolic stability, protease resistance, and conformational rigidity, which often lead to enhanced and specific biological activity compared to their linear counterparts . These properties make CDPs valuable scaffolds in chemical biology and drug discovery research for probing protein-protein interactions and developing new therapeutic agents. Researchers are exploring various CDPs for a wide range of biological activities, including antibacterial, antimicrobial, and anticancer properties . This product is intended for research purposes only and is not intended for human therapeutic or veterinary use. Researchers should consult the product's Certificate of Analysis for detailed specifications on purity and characterization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H37N5O4S2 B10847916 cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H37N5O4S2

Molecular Weight

583.8 g/mol

IUPAC Name

(3S,9S,12R)-6,6-dimethyl-3-phenyl-9-[5-(pyridin-2-yldisulfanyl)pentyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone

InChI

InChI=1S/C29H37N5O4S2/c1-29(2)28(38)32-24(20-12-5-3-6-13-20)27(37)34-18-11-15-22(34)26(36)31-21(25(35)33-29)14-7-4-10-19-39-40-23-16-8-9-17-30-23/h3,5-6,8-9,12-13,16-17,21-22,24H,4,7,10-11,14-15,18-19H2,1-2H3,(H,31,36)(H,32,38)(H,33,35)/t21-,22+,24-/m0/s1

InChI Key

MAESVPGWPSVAHM-ZDXQCDESSA-N

Isomeric SMILES

CC1(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCSSC3=CC=CC=N3)C4=CC=CC=C4)C

Canonical SMILES

CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCSSC3=CC=CC=N3)C4=CC=CC=C4)C

Origin of Product

United States

Conformational Analysis and Structural Elucidation of Cyclo L Am7 S2py Aib L Phg D Pro

Conformational Preferences of Specific Amino Acid Residues within cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-)

Without primary research data, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy.

This report will be updated if and when research on the conformational analysis and structural elucidation of cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-) becomes available in the scientific literature.

Influence of α-Aminoisobutyric Acid (Aib) Residues on Cyclic Scaffold Geometry

The α-aminoisobutyric acid (Aib) residue is a powerful tool for inducing specific secondary structures in peptides. Its primary influence stems from the steric hindrance introduced by the two methyl groups attached to its α-carbon. This gem-dimethyl substitution severely restricts the rotational freedom around the backbone dihedral angles, phi (φ) and psi (ψ). Consequently, the allowed conformational space for an Aib residue on a Ramachandran plot is largely confined to the regions corresponding to right-handed (α) and left-handed (αL) helical structures. nih.gov

Aib is recognized as a potent helix-forming residue, with a particular propensity to stabilize the 3₁₀-helix, a tighter helical form defined by i ← i+3 hydrogen bonds. researchgate.net This is a result of a series of consecutive β-turns. In many peptides, Aib is incorporated to induce β-turn structures, which are critical for reversing the direction of the peptide chain. acs.orggla.ac.uk The presence of Aib residues can drive the formation of well-defined, folded conformations even in short linear peptides. scispace.com

Table 1: Typical Backbone Dihedral Angles (φ, ψ) for Aib in Common Secondary Structures

Secondary StructureIdeal φ Angle (°)Ideal ψ Angle (°)
Right-handed 3₁₀-helix-49 to -60-26 to -30
Right-handed α-helix-57-47
Left-handed 3₁₀-helix+49 to +60+26 to +30
Left-handed α-helix+57+47

Data compiled from structural studies of peptides. libretexts.orglibretexts.org

Role of Proline (D-Pro) in Conformational Restriction

The incorporation of a proline residue introduces a unique and powerful constraint on peptide conformation due to its five-membered cyclic side chain, which includes the backbone nitrogen atom. This pyrrolidine (B122466) ring structure locks the backbone dihedral angle φ into a narrow range of approximately -60° to -75°. nih.gov This inherent rigidity makes proline a "structural disruptor" of regular secondary structures like α-helices and β-sheets but also makes it an excellent residue for inducing turns. nih.govresearchgate.net

The use of a D-enantiomer, D-proline, provides an even more specific conformational control. A D-amino acid at the i+1 position of a β-turn, particularly when followed by a proteinogenic L-amino acid at the i+2 position, strongly favors the formation of a type II' β-turn. gla.ac.uknih.gov Previous studies have demonstrated that embedding a D-Pro-L-Xaa motif into a cyclic peptide biases the peptide towards a β-hairpin structure, effectively fixing the location of a turn and restricting the conformational flexibility of the entire molecule. nih.gov This strategy is frequently used in the rational design of conformationally constrained cyclic peptides. gla.ac.uknih.gov

In the context of cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-), the D-Pro residue is positioned to act as a potent turn-inducing element. By locking the φ angle and promoting a specific turn geometry, it dramatically reduces the number of accessible conformations for the entire cyclic scaffold, leading to a more rigid and well-defined three-dimensional structure.

Table 2: Idealized Dihedral Angles (φ, ψ) for a Type II' β-Turn (Commonly induced by a D-Pro-L-Xaa sequence)

Residue Position in TurnIdeal φ Angle (°)Ideal ψ Angle (°)
i+1 (e.g., D-Pro)+60+120
i+2 (e.g., L-Phg)-800

Data based on classifications of β-turn structures. nih.govresearchgate.netresearchgate.net

Computational and Theoretical Investigations of Cyclo L Am7 S2py Aib L Phg D Pro

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of flexible molecules like cyclic peptides in a simulated physiological environment. These simulations track the movements of atoms over time, providing a detailed picture of the molecule's dynamic behavior, stability, and preferred shapes (conformations).

The accuracy of MD simulations is highly dependent on the chosen parameters, particularly the force field, which is a set of equations and associated parameters used to describe the potential energy of the system. For biomolecular simulations, force fields like GROMOS, AMBER, and CHARMM are commonly employed. plos.org In studies of metalloproteins such as HDACs, specialized force fields like AutoDock4Zn may be used to accurately model the geometry and interactions of the zinc ion in the active site. nih.gov

Given that conformational changes can occur over timescales longer than those accessible by standard MD simulations, enhanced sampling techniques are often necessary. Methods like replica-exchange MD or metadynamics can be used to accelerate the exploration of the conformational space and ensure a more comprehensive picture of the peptide's flexibility and dominant solution-phase structures. These techniques help overcome energy barriers to reveal a wider range of possible conformations.

Interactive Table: MD Simulation Parameters for Peptide Analysis

ParameterDescriptionTypical Software/Method
Force Field Defines the potential energy function and parameters for atoms and bonds.GROMOS 54A7, AMBER, CHARMM
Solvent Model Explicitly or implicitly models the surrounding solvent (e.g., water).SPC, TIP3P (Explicit); GB (Implicit)
Simulation Time The duration of the simulation, typically in nanoseconds (ns).100 ns - 1 µs or more
Enhanced Sampling Techniques to accelerate conformational space exploration.Replica-Exchange MD, Metadynamics
Analysis Metrics Quantify structural stability and fluctuations.RMSD, RMSF, Dihedral Angles

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is instrumental in understanding how cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-) interacts with its target, histone deacetylases.

Docking studies on analogues of cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-) have been conducted to elucidate their binding mechanisms with various HDAC isoforms, including HDAC2 and HDAC4. nih.govresearchgate.net These studies reveal that the cyclic peptide backbone serves as a scaffold, positioning the critical functional groups into the active site of the enzyme. The metal-binding domain of the inhibitor interacts with the catalytic machinery of class I HDACs (like HDAC2), while the surface recognition domain, or "cap" group, interacts with residues on the rim of the active site, which can determine isoform selectivity, for instance with class II HDACs (like HDAC4). nih.govresearchgate.net The orientation of the phenylglycine (Phg) residue in the cap region is critical, as it engages in hydrophobic and potential π-stacking interactions with surface residues of the enzyme. researchgate.net

A hallmark of many HDAC inhibitors is their ability to interact with the zinc ion (Zn²⁺) located deep within the enzyme's catalytic tunnel. nih.gov For cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-), the zinc-binding group is the 2-(pyridin-2-yldisulfanyl) moiety on the L-Am7 residue. Docking and MD simulations of closely related compounds have shown that the sulfur atom of this group directly coordinates with the zinc ion. nih.govresearchgate.net This interaction is crucial for potent inhibition as it mimics the transition state of the natural substrate deacetylation reaction.

Beyond the key zinc coordination, the stability of the inhibitor-enzyme complex is reinforced by a network of other interactions. nih.govresearchgate.net These include:

Hydrogen Bonding: The amide groups of the peptide backbone can form hydrogen bonds with amino acid residues in the active site, such as histidine and tyrosine. nih.govmdpi.com

Hydrophobic Interactions: The phenylglycine and proline residues contribute significantly to binding affinity through hydrophobic interactions with nonpolar pockets within the enzyme's binding site. nih.govresearchgate.net

Interactive Table: Key Interactions between Cyclic Tetrapeptide Inhibitors and HDACs

Interaction TypeInhibitor MoietyHDAC Residues Involved
Zinc Coordination 2-(pyridin-2-yldisulfanyl) group (Sulfur atom)Catalytic Zn²⁺ ion, Histidine, Aspartate
Hydrogen Bonding Peptide backbone amidesHistidine, Tyrosine, Aspartate
Hydrophobic/π-stacking Phenylglycine (Phg), Proline (Pro)Phenylalanine, Leucine, Proline

De Novo Structure Prediction and Refinement for Cyclic Peptides

While MD simulations explore the conformational space of a known structure, de novo prediction aims to determine the three-dimensional structure of a peptide from its amino acid sequence alone. This is particularly challenging for cyclic peptides due to their constrained nature and the potential inclusion of non-standard amino acids. nih.gov

Recent advances in deep learning, such as modifications of the AlphaFold algorithm, have shown remarkable success in accurately predicting the structures of cyclic peptides. biorxiv.org These methods can now handle non-canonical residues and specific cyclization constraints. For a novel compound like cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-), these tools could be used to generate an initial high-quality 3D model. This predicted structure would then serve as the starting point for more intensive computational refinement using the MD simulations and docking studies described above, creating a powerful workflow for the rational design and optimization of new cyclic peptide-based therapeutics. nih.govbiorxiv.org

No Publicly Available Research Data Found for cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-)

Following a comprehensive search of publicly accessible scientific literature and databases, no specific research, computational studies, or data could be found for the chemical compound cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-) .

Despite extensive searches for computational and theoretical investigations, as well as the application of bioinformatics and artificial intelligence in the design and optimization of this specific cyclic peptide, no relevant scholarly articles, patents, or datasets were identified.

This lack of information prevents the creation of a detailed and scientifically accurate article as requested. The compound may be a novel, proprietary molecule with research findings that are not yet in the public domain, or it may be designated by a different identifier in existing literature.

Without any specific data or research findings, it is not possible to generate the requested article focusing solely on cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-).

Mechanistic Biological Activity and Structure Activity Relationships Sar of Cyclo L Am7 S2py Aib L Phg D Pro

Detailed Mechanisms of Histone Deacetylase (HDAC) Inhibition

The primary mechanism of action for this class of compounds is the inhibition of zinc-dependent histone deacetylases. These enzymes catalyze the removal of acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, compounds like cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-) can restore histone acetylation, leading to a more open chromatin structure and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Cyclic peptide HDAC inhibitors are known to exhibit varying degrees of selectivity across the different HDAC isoforms. This selectivity is largely dictated by the interactions between the inhibitor's "cap" group—the portion that does not bind directly to the zinc ion—and the surface residues at the rim of the enzyme's active site. nih.gov These surface residues are less conserved across isoforms compared to the highly conserved catalytic pocket, allowing for differential recognition.

Databases of bioactive compounds list close analogs of cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-), such as versions with L-Alanine or a phenylalaninal (B8679731) derivative, as inhibitors of HDAC1, HDAC4, and HDAC6. This suggests that the parent compound likely targets these specific isoforms. The class I selectivity of many cyclic peptide inhibitors is thought to stem from the mimicry of natural peptide substrates by the inhibitor's cap group. nih.gov However, modifications to the peptide backbone and side chains can shift this selectivity. For instance, studies on combinatorial libraries of cyclic tetrapeptides have led to the development of analogs with potent HDAC6-selective inhibition, demonstrating that the peptide scaffold is tunable. nih.gov

Table 1: Representative HDAC Isoform Inhibition by Analogous Cyclic Tetrapeptide Inhibitors This table presents data from related compounds to illustrate the concept of isoform selectivity and is not specific to cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-).

Compound/Analog Type HDAC1 IC₅₀ (nM) HDAC3 IC₅₀ (nM) HDAC6 IC₅₀ (nM) HDAC8 IC₅₀ (nM) Selectivity Profile
Generic Class I Selective Peptide 57 - >1000 228 Class I selective

IC₅₀ values indicate the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency. Data is illustrative and derived from studies on analogous compound series. nih.gov

The L-Am7(S2Py) residue is a critical component that contains the zinc-binding group (ZBG). The 2-pyridyl disulfide (S2Py) group functions as a prodrug element. It is chemically designed to be stable extracellularly but is readily cleaved inside the cell by reducing agents like glutathione. nih.gov This cleavage reaction exposes a free thiol (-SH) group.

This newly formed thiol is the active moiety that directly interacts with the zinc ion (Zn²⁺) located at the bottom of the HDAC active site. researchgate.net The chelation of this catalytic zinc ion by the inhibitor's thiol group is the definitive step in enzyme inhibition, as it blocks the binding and hydrolysis of the natural acetyl-lysine substrate. nih.gov This prodrug strategy is a common feature in several potent HDAC inhibitors, including the FDA-approved drug Romidepsin (a cyclic depsipeptide), which also contains a disulfide bond that is reduced intracellularly to reveal a zinc-binding thiol. nih.gov

The peptide backbone, composed of α-aminoisobutyric acid (Aib), L-phenylglycine (L-Phg), and D-proline (D-Pro), plays a crucial role in pre-organizing the molecule into a conformationally constrained structure that is optimal for binding to the HDAC enzyme.

Aib and D-Pro Residues: The inclusion of non-standard amino acids like the achiral Aib and the stereochemically distinct D-Pro is a key design feature. Aib is well-known for strongly promoting turn or helical structures in peptides. gla.ac.uk Similarly, the D-Pro-L-Xaa sequence motif is a powerful inducer of β-turns, which are tight, 180-degree reversals in the peptide chain. gla.ac.uk Together, Aib and D-Pro severely restrict the conformational flexibility of the macrocycle. This rigidity reduces the entropic penalty upon binding to the enzyme, thereby increasing binding affinity.

L-Phg Residue: The L-phenylglycine residue, with its aromatic phenyl side chain, functions as the "cap" group of the inhibitor. This part of the molecule makes critical contacts with amino acid residues on the surface of the HDAC active site tunnel. nih.gov These interactions, which can include hydrophobic and π-stacking interactions, are essential for orienting the inhibitor correctly and contribute significantly to both binding affinity and isoform selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies on cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-) and its Analogues

While direct SAR studies on cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-) are not publicly available, extensive research on analogous cyclic tetrapeptide HDAC inhibitors provides a clear framework for understanding how structural modifications would likely impact its biological activity. nih.govnih.gov

The potency and selectivity of cyclic tetrapeptide HDAC inhibitors are highly sensitive to changes in the amino acid sequence.

Cap Group Modification: Altering the cap group (in this case, L-Phg) is a primary strategy for tuning selectivity. For example, in related series, changing the aromatic residue at this position has been shown to dramatically shift selectivity between class I and class II HDACs. nih.gov Introducing different substitutions on the phenyl ring of L-Phg could modulate hydrophobic or steric interactions with the enzyme surface, thereby altering both potency and the isoform selectivity profile. sioc-journal.cn

Backbone Modification: The size and nature of the other amino acids in the ring also play a role. Swapping Aib for a more flexible residue like glycine (B1666218) would likely increase the conformational freedom of the ring, which could lead to a decrease in binding affinity due to a higher entropic cost of binding. Conversely, introducing other constrained amino acids could further optimize the pre-organized conformation for a specific HDAC isoform.

Table 2: Illustrative SAR Data for Analogous Cyclic Tetrapeptide HDAC Inhibitors This table shows how modifications to the peptide structure in related compounds can affect HDAC inhibition. The data is for illustrative purposes only.

Analog Series Modification Relative Potency (IC₅₀) Key Finding
Chlamydocin-based Methylation of Phenylalanine ring Maintained or slightly improved Demonstrates tolerance for modification on the cap group. sioc-journal.cn
Apicidin-based Interchange of Pro and Pip residues >10-fold improvement in selectivity Shows that subtle changes in the macrocycle ring can significantly impact selectivity. nih.gov

Stereochemistry is a paramount determinant of biological activity in cyclic peptide inhibitors. The specific arrangement of L- and D-amino acids is what forces the peptide into a unique three-dimensional shape that is recognized by the enzyme.

The presence of both L-phenylglycine and D-proline in the structure of cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-) is critical. The D-Pro residue helps to induce a specific type of β-turn that orients the L-Phg cap group and the L-Am7(S2Py) zinc-binding moiety in the correct spatial arrangement for simultaneous interaction with the enzyme surface and the catalytic zinc ion. gla.ac.uk It has been consistently shown in related cyclic peptide inhibitors that inverting the stereochemistry of a single amino acid (e.g., from D-Pro to L-Pro) can lead to a dramatic loss or complete abolition of inhibitory activity. nih.gov This is because the inverted stereocenter disrupts the required global conformation of the macrocycle, preventing it from fitting properly into the active site of the HDAC enzyme. This strong dependence on stereochemistry underscores the importance of a well-defined three-dimensional structure for potent HDAC inhibition by this class of compounds.

Comparison of Biological Activity Profiles with Other Cyclic Tetrapeptide HDAC Inhibitors

Cyclic tetrapeptides are a well-established class of HDAC inhibitors, with naturally occurring examples like apicidin (B1684140) and trapoxin paving the way for extensive research and synthetic exploration. nih.govnih.gov The biological activity of these compounds is intrinsically linked to their unique structural features, which include a cyclic peptide backbone, a zinc-binding group, and specific amino acid side chains that interact with the HDAC enzyme.

The inhibitory potency of cyclic tetrapeptide HDAC inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) against various HDAC isoforms and their cytotoxic effects on cancer cell lines. A comparison of the biological activities of several key cyclic tetrapeptide HDAC inhibitors reveals important structure-activity relationships.

CompoundHeLa Nuclear Extract IC50 (nM)HDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)Cell Line Cytotoxicity (IC50, µM)
Apicidin------
Compound 3 (ethylketone)low nM----HeLa: 0.6, MCF-7: 4, Huh-7: 1.6, K-562: 0.8, KYO-1: 1.6
Compound 4 (ethylketone)low nM----HeLa: 2.1, MCF-7: 20, Huh-7: >20, K-562: 1.5, KYO-1: 10, Molt-3: 0.35
Compound 3a (hydroxamic acid)high potency---sensitiveInhibited all tested cell lines

Data sourced from a study on cyclic α/β-tetrapeptide architectures. nih.gov The specific IC50 values for individual HDAC isoforms for some compounds were not provided in the source.

The data clearly indicates that subtle changes in the structure of these cyclic tetrapeptides can lead to significant differences in their biological activity. For instance, compounds containing an ethylketone group, like compounds 3 and 4, exhibit potent but cell-specific cytotoxicity. nih.gov In contrast, the replacement of the ketone with a hydroxamic acid group in compound 3a results in broad-spectrum activity against all tested cell lines, highlighting the critical role of the zinc-binding group in determining the inhibitory profile. nih.gov

Another study focusing on antiplasmodial activity also underscores the importance of the side chains. A series of Wardomyces-derived natural and semi-synthetic cyclic tetrapeptides showed that many compounds had potent inhibitory activities against Plasmodium falciparum HDAC1 (PfHDAC1), with several exhibiting IC50 values in the low nanomolar range. nih.gov

The key structural features of cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-) are:

L-Am7(S2Py): This is a non-standard amino acid with a seven-carbon chain terminating in a 2-pyridyl disulfide group. This long side chain with a disulfide moiety is a significant deviation from the more common zinc-binding groups like hydroxamic acids or ketones found in many potent HDAC inhibitors. The disulfide group could potentially interact with cysteine residues in or near the active site of HDAC enzymes, offering a different binding mechanism.

Aib (α-aminoisobutyric acid): The presence of this conformationally constrained amino acid can significantly influence the backbone conformation of the cyclic peptide.

L-Phg (L-phenylglycine): This aromatic amino acid can participate in π-stacking interactions with aromatic residues in the HDAC active site, a common feature contributing to binding affinity. nih.gov

D-Pro (D-proline): The D-amino acid induces a specific turn in the peptide backbone, which is crucial for maintaining the cyclic structure and presenting the side chains in an optimal orientation for enzyme binding. nih.gov

The biological activity of cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-) would be highly dependent on how the novel L-Am7(S2Py) side chain interacts with the zinc ion and the surrounding amino acid residues in the HDAC active site. Its efficacy would need to be experimentally determined and compared with established cyclic tetrapeptide HDAC inhibitors to fully understand its potential as a selective and potent inhibitor.

Advanced Analytical Techniques for Characterization of Cyclo L Am7 S2py Aib L Phg D Pro

High-Resolution Mass Spectrometry for Peptide Sequence and Modification Analysis

High-resolution mass spectrometry (HRMS) stands as a cornerstone for the molecular-level investigation of cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-). Its high accuracy and resolving power are indispensable for confirming the elemental composition and identifying the precise molecular weight.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS)

Liquid chromatography coupled with mass spectrometry is a powerful tool for the analysis of cyclic peptides. In a typical workflow, the compound is first purified and separated from any potential impurities using liquid chromatography before being introduced into the mass spectrometer.

Tandem mass spectrometry (MS/MS) is then employed for the structural elucidation of cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-). This technique involves the isolation of the protonated molecule ([M+H]⁺) followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide detailed sequence information. Due to the cyclic nature of the peptide, interpreting the fragmentation pattern can be more complex than for linear peptides, as the ring can open at any peptide bond. A general strategy for sequencing cyclic peptides involves multiple stages of fragmentation (MSⁿ) to generate a comprehensive set of fragment ions that allow for the complete sequence to be pieced together.

Table 1: Illustrative MS/MS Fragmentation Data for a Cyclic Peptide (Note: This table is illustrative as specific data for cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-) is not publicly available. The values represent typical data obtained in such an analysis.)

Fragment Ion TypeObserved m/zCorresponding Sequence
b-type150.08Aib
b-type297.15Aib-L-Phg
y-type215.12D-Pro
y-type362.19L-Phg-D-Pro
Internal Fragment248.11Am7(S2Py)

Ion Mobility-Mass Spectrometry (IM-MS) for Isomer Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to the analysis, which is particularly valuable for cyclic peptides. This technique separates ions not only by their mass-to-charge ratio but also by their size and shape, referred to as their collision cross-section (CCS). This is critical for distinguishing between different conformations of cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-) that may exist. Furthermore, IM-MS can effectively separate the cyclic peptide from any potential linear isomers that may be present as impurities from the synthesis process, a task that can be challenging with chromatography alone. The use of high-resolution ion mobility (HRIM) systems can further enhance this separation, allowing for the baseline resolution of isomeric species.

Table 2: Representative Ion Mobility Data for Isomer Separation (Note: This table is for illustrative purposes. Specific CCS values for cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-) would be determined experimentally.)

Speciesm/zCollision Cross-Section (Ų)
cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-)[Calculated Value][Experimental Value 1]
Linear Isomer[Calculated Value][Experimental Value 2]

Chromatographic Separation Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-) and the assessment of its purity.

High Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is the gold standard for evaluating the purity of synthetic peptides. A reversed-phase HPLC method, typically using a C18 stationary phase and a mobile phase gradient of water and acetonitrile (B52724) with an additive like trifluoroacetic acid, is commonly employed. The retention time of the main peak is a key characteristic for identification, and the integration of the peak area allows for the quantification of purity. The development of a robust HPLC method is critical for ensuring that the analyzed sample is free from synthetic byproducts or degradants.

Table 3: Typical HPLC Purity Analysis Parameters (Note: This table provides a general set of parameters. The optimal conditions for cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-) would be determined through method development.)

ParameterCondition
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-95% B over 30 minutes
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Retention Time[Experimental Value]
Purity>95%

Spectroscopic and Microscopic Characterization of Higher-Order Structures (if formed)

Cyclic peptides possess the propensity to self-assemble into higher-order structures, such as nanotubes or vesicles. Investigating this behavior is crucial as it can influence the compound's biological activity and formulation.

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) for Self-Assemblies

Should cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-) exhibit self-assembling properties, Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the resulting nanostructures. AFM provides a three-dimensional topographical map of the sample surface, revealing the morphology and dimensions of any self-assembled structures. TEM, on the other hand, uses a beam of electrons to create an image, offering high-resolution details of the internal structure of the assemblies. Together, these techniques can provide invaluable information on the size, shape, and organization of any supramolecular structures formed by the cyclic peptide.

Q & A

Q. How can researchers reconcile discrepancies between published bioactivity data for similar cyclic peptides?

  • Methodological Answer : Perform meta-analysis using standardized metrics (e.g., normalized IC50 values). Account for variables like assay temperature, cell passage number, and solvent (DMSO vs. saline). Use funnel plots to detect publication bias and mixed-effects models to quantify heterogeneity .

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